ethyl 4-{[(2,4-difluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester (carboxylate), an ether, an amine, and a quinoline . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of reactions. For example, the amine group could act as a nucleophile in substitution reactions, and the ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester and ether groups could impact its solubility in different solvents .Scientific Research Applications
Antibacterial and Antifungal Agents
Compounds related to Ethyl 4-(2-((2,4-difluorophenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate have been synthesized and tested for their antibacterial and antifungal properties. Research by Desai, Shihora, and Moradia (2007) has demonstrated the potential of quinazoline derivatives as antimicrobial agents, with tests on a variety of pathogens including E. coli, Staphylococcus aureus, and Candida albicans, showcasing their broad-spectrum activity (Desai, Shihora, & Moradia, 2007).
Anticancer Research
Facchinetti et al. (2015) have explored the application of quinoline derivatives in the context of cancer, synthesizing a series of compounds and assessing their efficacy against various cancer cell lines. While none exhibited significant cytotoxicity against normal cells, the research highlights the compound's potential in selectively targeting cancer cells, a crucial aspect of anticancer drug design (Facchinetti et al., 2015).
Chemical Synthesis and Characterization
Research into the synthesis and reactivity of related quinoline compounds provides insights into the broader chemical applications of such molecules. Guillou et al. (1998) detailed the preparation and potential transformations of these compounds, laying the groundwork for their application in various chemical syntheses (Guillou et al., 1998).
Structural Analysis and Material Science
The crystal structure and detailed molecular analysis of related compounds, as studied by Baba et al. (2019), contribute to our understanding of the material properties and potential applications in nanotechnology and materials science. Such analyses are critical for designing molecules with specific physical or chemical properties for use in advanced materials (Baba et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNVLPHEUSDDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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